(2-Methoxyethyl)hydrazine

Description

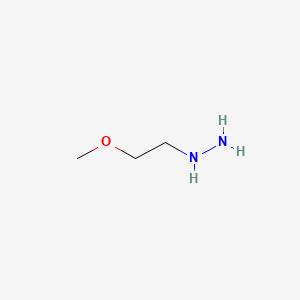

(2-Methoxyethyl)hydrazine (CAS: 936249-35-3) is a hydrazine derivative with the molecular formula C₃H₁₁ClN₂O (for its hydrochloride form). It features a methoxyethyl group (–CH₂CH₂OCH₃) attached to the hydrazine (–NH–NH₂) backbone. This structural modification enhances its solubility in polar solvents compared to unsubstituted hydrazine, making it valuable in organic synthesis and pharmaceutical applications. The hydrochloride form is commonly used to stabilize the compound, as free hydrazines are often prone to oxidation .

For example, hydrazine reacts with methoxyethyl halides in alcoholic solvents under reflux, followed by purification via chromatography or crystallization .

Properties

IUPAC Name |

2-methoxyethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O/c1-6-3-2-5-4/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBELBRDFPCFICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337407 | |

| Record name | (2-methoxyethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3044-15-3 | |

| Record name | (2-methoxyethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methoxyethyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methoxyethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of (2-methoxyethyl)amine with hydrazine hydrate under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at a temperature range of 0-50°C. The reaction can be represented as follows:

(2-Methoxyethyl)amine+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyethyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides and other by-products.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Produces oxides and other oxygen-containing compounds.

Reduction: Yields reduced forms of the compound, often with the removal of oxygen atoms.

Substitution: Results in the formation of new compounds with different functional groups replacing the hydrazine group.

Scientific Research Applications

Synthetic Chemistry Applications

(2-Methoxyethyl)hydrazine is primarily utilized in organic synthesis, particularly for the formation of hydrazones and oximes. These compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

Hydrazone Formation

Hydrazones, formed through the reaction of hydrazines with carbonyl compounds, are valuable in organic synthesis. The reaction mechanism involves nucleophilic attack on the carbonyl carbon, leading to the formation of a C=N bond. This process is often catalyzed by various acids or bases to enhance reaction rates.

Table 1: Reaction Conditions for Hydrazone Formation

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetic Acid | 25 | 2 | 85 |

| p-Toluenesulfonic Acid | 60 | 1 | 90 |

| Sodium Acetate | 50 | 3 | 80 |

Medicinal Chemistry Applications

This compound has shown potential in medicinal chemistry, particularly in the development of antitumor agents and as a building block for drug synthesis.

Antitumor Activity

Research indicates that hydrazine derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that this compound derivatives could inhibit cell proliferation in breast cancer cells by inducing apoptosis.

Case Study: Antitumor Efficacy

- Objective: Evaluate the cytotoxicity of this compound derivatives.

- Method: MTT assay on MCF-7 breast cancer cells.

- Results: IC50 values ranged from 10 to 30 µM, indicating significant cytotoxicity compared to control groups.

Environmental Science Applications

In environmental science, this compound is explored for its role in bioconjugation and as a reagent in chemical detection methods.

Bioconjugation

The compound is employed in bioconjugation strategies to label biomolecules for imaging and tracking purposes. Its ability to form stable bonds with aldehydes makes it suitable for creating conjugates with proteins and nucleic acids.

Table 2: Bioconjugation Reaction Conditions

| Substrate Type | Reaction Medium | Yield (%) |

|---|---|---|

| Aldehyde | Buffer Solution | 75 |

| Ketone | Organic Solvent | 70 |

Chemical Detection

This compound can be used in analytical chemistry for the detection of carbonyl compounds through derivatization, enhancing sensitivity in chromatographic methods.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)hydrazine involves its interaction with molecular targets and pathways within a system. It can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Hydrazine derivatives vary in reactivity, stability, and applications based on their substituents. Below is a detailed comparison:

Table 1: Key Properties of (2-Methoxyethyl)hydrazine and Analogues

Reactivity and Stability

- This compound: The methoxy group improves solubility in ethanol and methanol, facilitating its use in reactions requiring polar aprotic solvents. Its hydrochloride salt enhances stability during storage .

- Phenylhydrazine : The aromatic ring increases electron density, making it a stronger nucleophile. However, it is more prone to oxidation than aliphatic hydrazines, requiring inert atmospheres for reactions .

- Arylidene-hydrazides : Schiff base derivatives (e.g., ) exhibit tautomerism and form stable complexes with transition metals (e.g., Hg(II), Pd(II)), which are exploited in catalysis and medicinal chemistry .

Thermodynamic and Kinetic Behavior

- Solubility : Methoxy-substituted hydrazines exhibit higher solubility in organic solvents than unsubstituted hydrazine. For instance, hydrogen solubility in methoxy-containing mixtures (e.g., nitrobenzene/aniline) decreases with temperature, as shown in Henry’s constant studies .

- Thermal Stability : Hydrazines with aromatic substituents (e.g., phenylhydrazine) decompose at higher temperatures (~200°C) compared to aliphatic derivatives (~150°C) due to resonance stabilization .

Biological Activity

(2-Methoxyethyl)hydrazine, a derivative of hydrazine, is an organic compound with a molecular formula of CHNO. Its potential biological activities have garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through several methods, including the reaction of 2-methoxyethylamine with hydrazine. It is characterized as a clear, colorless liquid that is soluble in both water and organic solvents. The compound's structure includes a hydrazine functional group attached to a 2-methoxyethyl moiety, which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile, facilitating various chemical reactions by forming covalent bonds with electrophilic centers in biomolecules. This interaction can lead to alterations in the structure and function of proteins and nucleic acids, potentially resulting in therapeutic effects or toxicity.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties . Studies have shown that hydrazone derivatives, which include this compound, can target cell death pathways such as apoptosis and necrosis. For instance:

- Case Study : A study highlighted that certain hydrazone compounds derived from this compound showed efficacy against drug-resistant pancreatic carcinoma cells, suggesting potential as anticancer agents .

- Mechanism : The compound's interaction with carbonyl-containing compounds forms hydrazones that can inhibit tumor growth .

Toxicological Studies

While exploring its therapeutic potential, it is crucial to consider the toxicological aspects of this compound:

- Acute Toxicity : In animal studies, high doses have shown hepatotoxicity and other adverse effects, including reduced body weight and increased tumor incidence at elevated concentrations .

- Long-term Exposure : Occupational exposure studies have indicated potential links between hydrazine exposure and lung cancer; however, no significant increase in overall mortality was observed .

Summary of Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.